(S,R)-In-TOX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a discussion of how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and the spatial arrangement of these atoms .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Aplicaciones Científicas De Investigación
High Throughput Screening for Toxicity Prediction
High throughput screening and toxicity pathway profiling have significantly advanced the field of toxicology. The Tox21 program is an example of an initiative aimed at moving away from traditional animal toxicology studies towards mechanism-based observations using in vitro assays. This shift has enabled the rapid screening of chemicals for potential toxic effects, improving human hazard characterization (Tice, Austin, Kavlock, & Bucher, 2013)[https://consensus.app/papers/improving-human-hazard-characterization-chemicals-tox21-tice/a30ab3092d735f1da6f5e64bfa040318/?utm_source=chatgpt].
Integrative Meta-analysis for Understanding Toxic Mechanisms
Integrative meta-analysis tools, like INMEX, facilitate the combination of multiple gene-expression data sets, including those from gene expression and metabolomics experiments. Such tools support the understanding of complex biological responses to toxic substances, enabling researchers to identify patterns and mechanisms of toxicity (Xia, Fjell, Mayer, Pena, Wishart, & Hancock, 2013)[https://consensus.app/papers/inmex—a-webbased-tool-metaanalysis-expression-data-xia/b041c5baf034520cb2a68df7112c2a69/?utm_source=chatgpt].
Computational Toxicology for Predictive Modeling
In silico toxicology has emerged as a critical area, leveraging computational technologies for predicting preclinical toxicological endpoints and clinical adverse effects of pharmaceutical substances. This approach allows for the screening of active and impurity chemicals in drug products, contributing to safer pharmaceutical development (Valerio, 2009)[https://consensus.app/papers/silico-toxicology-sciences-valerio/2a7d401a08865bb6b4863325ffacd7bc/?utm_source=chatgpt].
Prioritizing Chemicals for Toxicity Testing
The ToxCast program exemplifies efforts to use computational chemistry and high-throughput screening assays to predict potential toxicity and prioritize chemicals for further testing. This approach aims to efficiently allocate resources towards investigating chemicals that pose the greatest risk to human health and the environment (Dix, Houck, Martin, Richard, Setzer, & Kavlock, 2007)[https://consensus.app/papers/toxcast-program-prioritizing-toxicity-testing-chemicals-dix/33803d6566cf585f962073e7e0547337/?utm_source=chatgpt].
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3aR,8bS)-2-[1,2-bis[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O3/c1-33(31-35-29-22-12-6-3-9-19(22)15-25(29)38-31,32-36-30-23-13-7-4-10-20(23)16-26(30)39-32)17-27-34-28-21-11-5-2-8-18(21)14-24(28)37-27/h2-13,24-26,28-30H,14-17H2,1H3/t24-,25-,26-,28+,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOSTUMAQZEZMP-LILTZDJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2C(O1)CC3=CC=CC=C23)(C4=NC5C(O4)CC6=CC=CC=C56)C7=NC8C(O7)CC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)(C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56)C7=N[C@@H]8[C@H](O7)CC9=CC=CC=C89 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R)-In-TOX |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.